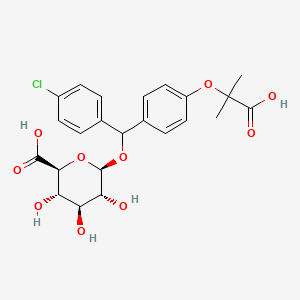

Fenirofibrate O-beta-D-Glucuronide

Description

Fenirofibrate O-beta-D-Glucuronide is a primary metabolite of fenirofibrate, a lipid-regulating agent. It is formed via glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Structurally, it consists of fenofibric acid conjugated with glucuronic acid at the hydroxyl group, resulting in the molecular formula C23H25ClO10 and a molecular weight of 496.89 g/mol . The compound exists as a mixture of diastereomers due to the chiral center at the glucuronic acid moiety, which may influence its pharmacokinetic properties . Its CAS registry number is 168844-25-5, and it is commonly identified in pharmacological studies as a detoxification metabolite to enhance water solubility and renal excretion .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNDGFQJJNDCJU-CWTHFMBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenirofibrate O-beta-D-Glucuronide involves the glucuronidation of fenofibrate. This process typically requires the use of glucuronic acid derivatives and specific catalysts to facilitate the reaction. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of Fenirofibrate O-beta-D-Glucuronide is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis using high-purity reagents and stringent quality control measures. The production environment is maintained under cleanroom conditions to prevent contamination and ensure the highest quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Fenirofibrate O-beta-D-Glucuronide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

Fenirofibrate O-beta-D-Glucuronide has a wide range of applications in scientific research:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of related compounds.

Biology: The compound is studied for its effects on lipid metabolism and its potential role in treating metabolic disorders.

Medicine: Fenirofibrate O-beta-D-Glucuronide is investigated for its therapeutic potential in managing dyslipidemia and related cardiovascular conditions.

Industry: It is used in the development of new lipid-lowering drugs and formulations

Mechanism of Action

Fenirofibrate O-beta-D-Glucuronide exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPAR-alpha). This activation leads to the modulation of genes involved in lipid metabolism, resulting in decreased triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels. The compound also influences the expression of enzymes involved in fatty acid oxidation and lipoprotein metabolism .

Comparison with Similar Compounds

Structural and Metabolic Differences

Glucuronides vary significantly in their parent aglycone structures, influencing their biological activity and metabolic fate:

Key Observations :

- Fenirofibrate O-β-D-Glucuronide lacks the bioactive functional groups seen in flavonoid glucuronides (e.g., antioxidant or anti-inflammatory activity) .

Excretion Profiles and Detection Methods

Glucuronidation enhances water solubility, facilitating renal excretion. Comparative excretion

Key Observations :

Pharmacological and Toxicological Activities

While many glucuronides are inactive metabolites, some retain bioactivity:

Key Observations :

Key Observations :

- Enzymatic synthesis is favored for stereochemical precision, critical for diastereomer-rich compounds like fenirofibrate glucuronide .

Biological Activity

Fenofibrate O-beta-D-glucuronide is a metabolite of fenofibrate, a lipid-lowering agent primarily used to treat dyslipidemia. The biological activity of this compound is closely linked to its pharmacokinetics, mechanism of action, and clinical implications. This article delves into the biological activity of fenofibrate O-beta-D-glucuronide, supported by relevant research findings and data.

Fenofibrate and its active metabolite, fenofibric acid, primarily exert their effects through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This nuclear receptor regulates lipid metabolism by:

- Increasing lipolysis : Enhances the breakdown of triglycerides in adipose tissue.

- Activating lipoprotein lipase : Promotes the clearance of triglyceride-rich lipoproteins from plasma.

- Reducing apoprotein C-III : Decreases the inhibition of lipoprotein lipase activity, facilitating lipid metabolism .

Fenofibric acid is predominantly metabolized via glucuronidation by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9 and UGT2B7, leading to the formation of fenofibrate O-beta-D-glucuronide. This metabolic pathway is crucial for the drug's clearance and may influence individual responses to therapy due to genetic variability in UGT activity .

Pharmacokinetics

The pharmacokinetic profile of fenofibrate indicates that it is highly protein-bound (99%) and has a large volume of distribution (approximately 70.9 L). Following administration, peak plasma concentrations are reached within 4 to 6 hours . The elimination half-life is approximately 20 hours, facilitating once-daily dosing.

Table 1: Pharmacokinetic Parameters of Fenofibrate

| Parameter | Value |

|---|---|

| Protein Binding | ~99% |

| Volume of Distribution | ~70.9 L |

| Peak Concentration (Cmax) | 6-9.5 mg/L |

| Time to Peak (Tmax) | 4-6 hours |

| Elimination Half-Life | ~20 hours |

Clinical Efficacy

The clinical efficacy of fenofibrate has been demonstrated in various studies, particularly in patients with type 2 diabetes and mixed dyslipidemia. The Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) study highlighted its role in reducing cardiovascular events:

- Primary Outcome : Non-significant 11% reduction in coronary heart disease events (HR 0.89, 95% CI 0.75-1.05, p=0.16).

- Secondary Outcome : Significant 11% reduction in total cardiovascular disease events (HR 0.89 [0.80-0.99], p=0.04) .

Safety Profile

While fenofibrate is effective in lowering triglycerides and improving lipid profiles, it carries potential risks, particularly concerning liver function and muscle health:

- Liver Toxicity : Increased serum transaminases have been reported, with hepatocellular and cholestatic hepatitis observed in rare cases .

- Myopathy Risk : Co-administration with statins has been associated with increased risk for myopathy and rhabdomyolysis .

Case Studies

Several case studies have documented the effects and safety profile of fenofibrate:

- Case Study on Rhabdomyolysis : A patient developed rhabdomyolysis after initiating fenofibrate therapy alongside a statin. The condition resolved upon discontinuation of both medications.

- Liver Function Monitoring : A cohort study involving patients on long-term fenofibrate therapy showed that regular monitoring could mitigate risks associated with liver toxicity.

Q & A

Basic Research Questions

Q. How can Fenirofibrate O-beta-D-Glucuronide be identified and characterized in experimental settings?

- Methodological Answer : Identification involves analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight (496.89 g/mol) and structure. Nuclear magnetic resonance (NMR) spectroscopy can resolve stereochemical details, particularly for diastereomeric mixtures. The InChIKey

UJNGWDHZBYRDRO-ZFDAFNFFSA-N( ) is critical for database matching. For purity assessment, use UV-Vis spectroscopy at 254 nm (common for aromatic systems) and elemental analysis to verify the molecular formula (C₂₃H₂₅ClO₁₀) .

Q. What are the recommended methods for synthesizing Fenirofibrate O-beta-D-Glucuronide?

- Methodological Answer : Synthesis typically involves enzymatic glucuronidation using uridine diphosphate glucuronosyltransferases (UGTs) isolated from human liver microsomes. Alternatively, chemical synthesis employs protected glucuronic acid derivatives conjugated to fenofibric acid via activated esters (e.g., pentafluorophenyl esters). Diastereomeric mixtures require chiral chromatography for separation ( ). Enzyme-assisted methods are preferred for regioselectivity, while chemical synthesis allows scale-up .

Q. What analytical techniques are optimal for detecting Fenirofibrate O-beta-D-Glucuronide in plasma samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid). Validate the method for sensitivity (LOQ ≤ 1 ng/mL) and specificity against endogenous glucuronides. Include deuterated internal standards (e.g., fenofibric acid-d₆ glucuronide) to correct for matrix effects ( ) .

Advanced Research Questions

Q. How do UGT enzyme isoforms influence the glucuronidation efficiency of Fenirofibrate?

- Methodological Answer : Use recombinant UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B7) to assess kinetic parameters (Km, Vmax) in vitro. Incubate fenofibric acid with UDP-glucuronic acid (UDPGA) and measure product formation via LC-MS. UGT1A9 shows the highest activity for fenofibric acid glucuronidation, with Km values typically < 50 µM. Co-factor optimization (e.g., Mg²⁺ concentration) and inhibition studies (e.g., using hecogenin for UGT1A9) can clarify isoform contributions ( ) .

Q. What strategies resolve discrepancies in quantifying Fenirofibrate O-beta-D-Glucuronide across different biological matrices?

- Methodological Answer : Discrepancies often arise from matrix effects or differential hydrolysis by beta-glucuronidase. To address this:

- Pre-treat samples with beta-glucuronidase inhibitors (e.g., D-saccharic acid 1,4-lactone).

- Validate assays in each matrix (plasma, urine, tissue homogenates) using standard addition methods.

- Apply orthogonal techniques like immunoprecipitation followed by LC-MS to confirm analyte identity ( ) .

Q. How do stereoisomeric forms of Fenirofibrate glucuronide affect pharmacological activity?

- Methodological Answer : Separate diastereomers via chiral stationary phases (e.g., Chiralpak IA) and test each isomer in vitro. Assess pharmacological activity using PPAR-alpha receptor activation assays (transactivation reporter systems). Pharmacokinetic studies in rodents can compare clearance rates and tissue distribution. Stereospecific hydrolysis by beta-glucuronidase ( ) may also influence bioavailability .

Q. What computational approaches predict the metabolic stability of Fenirofibrate O-beta-D-Glucuronide?

- Methodological Answer : Use 3D quantitative structure-activity relationship (QSAR) models to predict UGT-mediated metabolism. Molecular docking simulations (e.g., AutoDock Vina) can identify binding interactions with UGT active sites. Pharmacophore models (e.g., Phase) trained on flavonoid glucuronidation data ( ) may extrapolate to fenofibric acid derivatives. Validate predictions with in vitro clearance assays in hepatocytes .

Notes for Experimental Design

- Data Contradiction Analysis : When conflicting results arise (e.g., variable Km values across studies), verify enzyme sources (recombinant vs. microsomal UGTs) and assay conditions (pH, co-factors). Cross-validate with orthogonal methods like immunoaffinity purification ( ).

- Open Science Practices : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw LC-MS/MS data in repositories like MetaboLights. Provide detailed metadata, including chromatographic parameters and MS instrument settings ( ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.